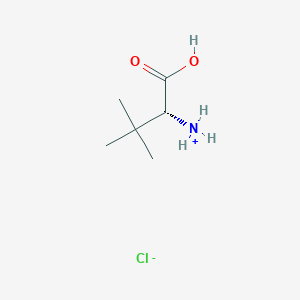

(R)-2-Amino-3,3-dimethylbutanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-2-Amino-3,3-dimethylbutanoic acid hydrochloride is a chiral amino acid derivative. It is known for its unique structural properties, which include a tertiary butyl group attached to the alpha carbon. This compound is often used in various chemical and biological research applications due to its distinct characteristics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3,3-dimethylbutanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the appropriate chiral precursor, such as ®-2-Amino-3,3-dimethylbutanoic acid.

Hydrochloride Formation: The free amino acid is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled pH conditions to ensure complete conversion to the hydrochloride form.

Industrial Production Methods

Industrial production of ®-2-Amino-3,3-dimethylbutanoic acid hydrochloride often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-3,3-dimethylbutanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids.

Wissenschaftliche Forschungsanwendungen

®-2-Amino-3,3-dimethylbutanoic acid hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: This compound is studied for its role in protein synthesis and enzyme interactions.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of ®-2-Amino-3,3-dimethylbutanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The tertiary butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-2-Amino-3,3-dimethylbutanoic acid hydrochloride: The enantiomer of the compound, with similar but distinct properties.

2-Amino-3-methylbutanoic acid hydrochloride: A structurally related compound with a different substitution pattern.

2-Amino-2-methylbutanoic acid hydrochloride: Another similar compound with variations in the alkyl group attached to the alpha carbon.

Uniqueness

®-2-Amino-3,3-dimethylbutanoic acid hydrochloride is unique due to its chiral nature and the presence of a bulky tertiary butyl group. These features contribute to its distinct reactivity and interactions in chemical and biological systems.

Biologische Aktivität

(R)-2-Amino-3,3-dimethylbutanoic acid hydrochloride, commonly referred to as (R)-DMBA-HCl, is a chiral amino acid derivative with significant implications in biochemical research and pharmaceutical applications. This compound is notable for its unique biological activity, particularly in the context of enzyme interactions and potential therapeutic uses.

Chemical Structure and Properties

(R)-DMBA-HCl has the molecular formula C7H16ClNO2. Its chiral nature allows it to interact selectively with biological targets, making it a valuable compound in asymmetric synthesis and medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various applications.

The biological activity of (R)-DMBA-HCl is primarily attributed to its role as an enzyme substrate or inhibitor. It influences several biochemical pathways, particularly those related to neurotransmitter synthesis. For instance, it may inhibit enzymes involved in the production of neurotransmitters, thereby impacting neuronal signaling and potentially offering therapeutic avenues for neurological disorders .

1. Enzyme Interactions

(R)-DMBA-HCl has been studied for its interactions with specific enzymes. Research indicates that it can modulate enzyme activity by acting as a substrate or competitive inhibitor. This property is crucial for understanding its role in metabolic pathways and developing drugs targeting these enzymes.

2. Neuropharmacology

Given its influence on neurotransmitter synthesis, (R)-DMBA-HCl is under investigation for potential applications in treating neurological conditions such as depression and anxiety disorders. Its ability to affect neuronal signaling pathways positions it as a candidate for further pharmacological exploration .

Case Studies

Several studies have highlighted the efficacy of (R)-DMBA-HCl in various experimental settings:

- Study on Neurotransmitter Synthesis : A study demonstrated that (R)-DMBA-HCl inhibits the enzyme involved in the synthesis of serotonin, a key neurotransmitter linked to mood regulation. The inhibition led to altered serotonin levels in neuronal cultures, suggesting potential implications for mood disorders .

- Enzyme Inhibition Assays : In vitro assays have shown that (R)-DMBA-HCl effectively inhibits specific enzymes related to metabolic pathways. For example, it was found to inhibit alanine transaminase (ALT), which plays a significant role in amino acid metabolism .

Comparative Analysis

To better understand the uniqueness of (R)-DMBA-HCl, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-amino-3,3-dimethylbutanoate | C7H15NO2 | Non-chiral; lacks hydrochloride salt form |

| tert-Butyl (R)-2-amino-3,3-dimethylbutanoate | C10H21NO2 | Larger tert-butyl group; different steric properties |

| 2-Amino-3-methylbutanoic acid methyl ester | C6H13NO2 | Simpler structure; less steric hindrance |

(R)-DMBA-HCl stands out due to its chiral configuration, which imparts distinct biological activity and selectivity compared to non-chiral analogs .

Eigenschaften

IUPAC Name |

(2R)-2-amino-3,3-dimethylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-6(2,3)4(7)5(8)9;/h4H,7H2,1-3H3,(H,8,9);1H/t4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMBOHVAVKHHTK-WCCKRBBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112720-39-5 |

Source

|

| Record name | 3-Methyl-D-valine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P845TZL58W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.